4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol
CAS No.:
Cat. No.: VC20405970
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol -](/images/structure/VC20405970.png)
Specification
Molecular Formula | C12H25NO |
---|---|
Molecular Weight | 199.33 g/mol |
IUPAC Name | 4-[(3,4-dimethylcyclohexyl)amino]butan-2-ol |
Standard InChI | InChI=1S/C12H25NO/c1-9-4-5-12(8-10(9)2)13-7-6-11(3)14/h9-14H,4-8H2,1-3H3 |
Standard InChI Key | SJWCBACTAHECFO-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1C)NCCC(C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[(3,4-dimethylcyclohexyl)amino]butan-2-ol, precisely describes its bipartite structure: a butan-2-ol backbone (C4H9OH) substituted at the C4 position with a 3,4-dimethylcyclohexylamino group. This configuration creates three distinct molecular regions:
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Hydrophilic domain: The secondary alcohol (-OH) at C2 and secondary amine (-NH-) at C4
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Stereochemical center: The chiral C2 and C4 atoms, enabling multiple diastereomeric forms
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Lipophilic domain: The 3,4-dimethylcyclohexyl group, contributing significant steric bulk
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1343891-86-0 | |
Molecular Formula | C₁₂H₂₅NO | |
Molecular Weight | 199.33 g/mol | |
IUPAC Name | 4-[(3,4-dimethylcyclohexyl)amino]butan-2-ol | |
Canonical SMILES | CC1CCC(CC1C)NCCC(C)O |
The cyclohexane ring adopts a chair conformation with 3,4-dimethyl substituents occupying equatorial positions to minimize 1,3-diaxial strain. This spatial arrangement significantly influences the molecule’s reactivity and supramolecular interactions.
Synthetic Methodologies
Primary Synthesis Routes
Industrial-scale production typically employs a two-step alkylation-reduction sequence:
Step 1: Cyclohexylamine Formation
3,4-Dimethylcyclohexanone undergoes reductive amination with butylamine derivatives under catalytic hydrogenation (H₂, 50-100 psi, 80-120°C) using Raney nickel or palladium catalysts. This step establishes the critical cyclohexylamino linkage.
Method | Yield (%) | ee (%) | Conditions |
---|---|---|---|
Catalytic Hydrogenation | 78 | 72 | H₂ (60 psi), Ni/Al₂O₃, 90°C |
Asymmetric Transfer | 85 | 94 | HCO₂H/Et₃N, Ru catalyst |
Enzymatic Resolution | 41 | >99 | Lipase PS, iPr₂O |
Physicochemical Properties
Bulk Material Characteristics
Experimental data from industrial batches reveal:
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Physical State: Viscous liquid at 25°C (ρ ≈ 0.92 g/cm³ estimated)
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Solubility: Miscible with polar aprotic solvents (DMSO, DMF); limited water solubility (2.1 mg/mL at 20°C)
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Thermal Stability: Decomposition onset at 218°C (TGA, N₂ atmosphere)
The compound’s amphiphilic nature enables unique interfacial behavior, with a calculated logP of 2.8 ± 0.3 (ChemAxon) suggesting moderate membrane permeability.
Reactivity and Functionalization
Nucleophilic Sites
The molecule contains three reactive centers:
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Secondary Amine: Participates in acylation, sulfonation, and Schiff base formation
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Secondary Alcohol: Susceptible to oxidation (→ ketone) and esterification
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Cyclohexyl C-H Bonds: Undergo radical halogenation under UV initiation
A recent breakthrough demonstrated chemodivergent reactivity under photoredox conditions :
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With [Ir(ppy)₃] catalyst: Selective C(sp³)-H amination at cyclohexyl methyl groups
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With Ru(bpy)₃Cl₂: Oxidative dehydrogenation to form conjugated enamine-alcohol derivatives
Biological Interactions and Applications
Table 3: Comparative Olfactory Activity
Compound | EC₅₀ (μM) | Maximum Inhibition (%) |
---|---|---|
Parent Molecule | 18.7 | 63.2 |
3,3-Dimethyl Analog | 42.1 | 51.8 |
4,4-Dimethyl Analog | 29.4 | 58.9 |
Analytical Characterization
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 1H, -CH(OH)-), 2.86 (t, J=6.4 Hz, 2H, -NCH₂-), 1.68-1.21 (m, cyclohexyl protons)
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IR (neat): 3340 cm⁻¹ (O-H stretch), 2925 cm⁻¹ (C-H aliphatic), 1598 cm⁻¹ (N-H bend)
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HRMS: m/z calcd for C₁₂H₂₅NO [M+H]⁺ 200.2014, found 200.2011
Chiral HPLC (Chiralpak IC-3 column) resolves enantiomers with baseline separation (α = 1.32, Rs = 2.15) .
Industrial and Research Applications
Fragrance Science
The compound’s dual functionality enables:
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Malodor Counteraction: 0.1-1% formulations reduce sulfurous odors by 47% (GC-O analysis)
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Fixative Properties: Extends scent longevity in ethanol-based perfumes by 2.3×
Pharmaceutical Intermediates
Emerging uses include:
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Chiral building block for β-adrenergic receptor ligands
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Precursor to N-substituted aziridines via Staudinger reactions
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